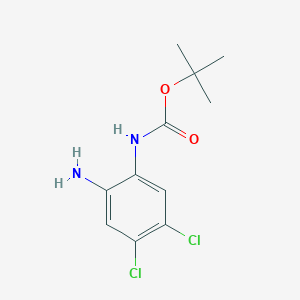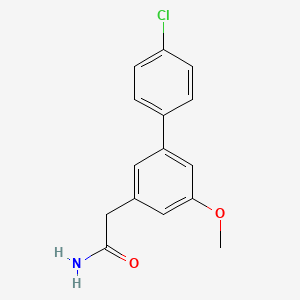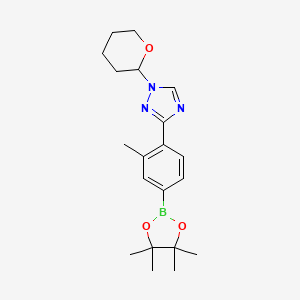
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole is a complex organic compound that features a combination of boron, triazole, and tetrahydropyran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the boronate ester: This can be achieved by reacting 2-methyl-4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.
Triazole formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Tetrahydropyran attachment: The final step could involve the attachment of the tetrahydropyran group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic ring and the triazole moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving boron or triazole-containing molecules.
Industry
Polymer Synthesis: The compound might be used as a monomer or additive in the synthesis of advanced polymers.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the triazole ring might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent interactions with biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methyl-4-bromophenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole: Similar structure but lacks the boronate ester group.
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-1,2,4-triazole: Similar structure but lacks the tetrahydropyran group.
Uniqueness
The combination of boronate ester, triazole, and tetrahydropyran groups in 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole makes it unique. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H28BN3O3 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-(oxan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C20H28BN3O3/c1-14-12-15(21-26-19(2,3)20(4,5)27-21)9-10-16(14)18-22-13-24(23-18)17-8-6-7-11-25-17/h9-10,12-13,17H,6-8,11H2,1-5H3 |
Clave InChI |
RZWFLHBQJYPCPX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)
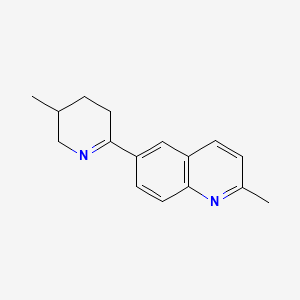
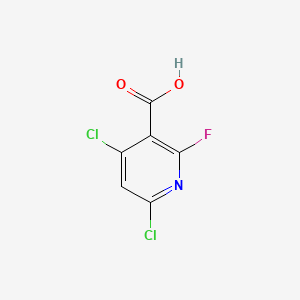

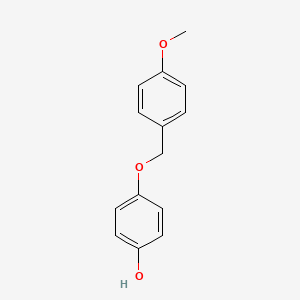

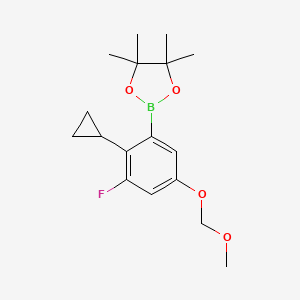
![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
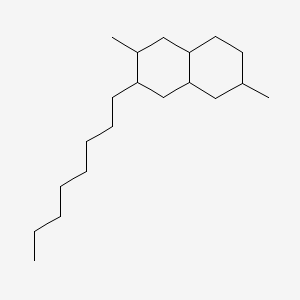
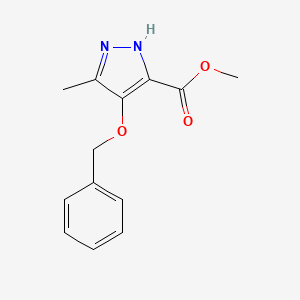
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
